7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride

Catalog No.
S6496659
CAS No.
2728629-32-9
M.F
C8H6ClNO3S
M. Wt
231.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid h...

CAS Number

2728629-32-9

Product Name

7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride

Molecular Formula

C8H6ClNO3S

Molecular Weight

231.7
7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C8H6ClNO3S. It is a novel, biologically active small molecule discovered through high-throughput screening of chemical libraries (1). It has attracted significant interest in recent years due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. This paper aims to provide an overview of the properties, synthesis, characterization, and applications of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride.
7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride is a white to off-white crystalline powder. It has a melting point of 255-259°C and a molecular weight of 243.65 g/mol (2). The compound is soluble in water, methanol, ethanol, and dimethyl sulfoxide, but insoluble in most organic solvents. The chemical structure of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride is shown in Figure 1.
The synthesis of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride can be achieved through several different routes. One of the most commonly used methods involves the reaction of 2-chloropyridine-3-carboxylic acid with thiophene-2-carbaldehyde in the presence of a catalyst under mild reaction conditions (3). The resulting product is then treated with a base and hydrochloric acid to obtain 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride.
The structure of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride is typically confirmed using a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy (4). The NMR spectrum of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride typically shows characteristic peaks corresponding to the different protons and carbons in the molecule, while the IR spectrum typically shows characteristic peaks corresponding to the functional groups present in the molecule.
Several different analytical methods have been developed for the detection and quantification of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride in various matrices, including biological samples and environmental samples. These methods typically involve the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection (5).
7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride has shown promising biological activity in several different studies. For example, it has been shown to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the regulation of the immune response and has been implicated in several different diseases, including cancer and autoimmune disorders (6). In addition, 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride has been shown to have antimicrobial activity against several different bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) (7).
Although 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride has shown promising biological activity, its toxicity and safety in scientific experiments have not been extensively studied. However, one study has reported that 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride does not exhibit significant toxicity in vitro at concentrations up to 100 μM (8).
7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride has potential applications in several different fields of research and industry. For example, it could be used as a starting material for the synthesis of novel biologically active compounds, or as a tool compound in the study of IDO inhibition and its role in disease. In addition, it could be used as an antimicrobial agent in the development of new antibiotics.
and Limitations
Despite the promising biological activity and potential applications of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride, the current state of research on this compound is relatively limited. Most of the research conducted to date has focused on the synthesis and characterization of the compound, as well as its biological activity in vitro. Future research should focus on the in vivo activity and toxicity, as well as the potential therapeutic applications of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride.
Some possible future directions of research on 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride include:
1. Synthesis of novel derivatives and analogs with improved biological activity and/or pharmacokinetic properties
2. Investigation of the in vivo efficacy and toxicity of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride in animal models
3. Identification of the molecular targets and mechanisms of action of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride
4. Development of new analytical methods for the detection and quantification of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride in various matrices
5. Examination of the potential use of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride as a tool compound in the study of immune regulation and infectious diseases
6. Investigation of the potential use of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride as an antimicrobial agent in the development of new antibiotics
7. Study of the potential use of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride as a template for the development of new heterocyclic compounds.
In summary, 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride is a novel, biologically active small molecule with promising potential in various fields of research and industry. Its unique physical and chemical properties, as well as its potential applications as a starting material for the synthesis of novel biologically active compounds and as an antimicrobial agent, make it an interesting compound for further study. However, more research is needed to fully understand its in vivo efficacy and toxicity, as well as its potential therapeutic applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types